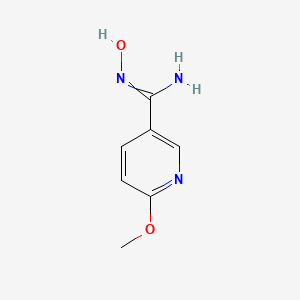

N-Hydroxy-6-methoxynicotinimidamide

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N'-hydroxy-6-methoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

InChI Key |

JRJCFYLVBRPFCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Condensation of Aldehydes with Amidoximes

The foundational synthesis of N-Hydroxy-6-methoxynicotinimidamide relies on the condensation of 6-methoxynicotinaldehyde with hydroxylamine derivatives. As detailed in Scheme 1 of, this process involves microwave-assisted reactions in ethanol at 160°C, yielding the 1,2,4-oxadiazole intermediate. The methoxy group at position 6 enhances electron density, facilitating nucleophilic attack during cyclization. A critical step is the formation of the O-acylamidoxime intermediate, which undergoes intramolecular dehydration to form the oxadiazole ring.

Functional Group Interconversion

Alternative routes leverage functional group transformations starting from 6-methoxynicotinonitrile. Treatment with hydroxylamine hydrochloride in ethanol at 80°C generates the amidoxime precursor, which is subsequently alkylated or acylated. For example, Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) introduce alkyl chains to the pyrrolidine moiety, achieving yields of 95–99%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal conditions for amidoxime formation require ethanol or methanol as solvents, with temperatures between 50–80°C. Elevated temperatures (>100°C) promote byproduct formation, while lower temperatures (<50°C) result in incomplete conversions. Microwave irradiation significantly reduces reaction times from hours to minutes, as demonstrated in the synthesis of analogous compounds.

Table 1: Comparative Yields Under Varied Conditions

Catalytic Systems

The use of dehydrating agents like thionyl chloride or phosphorus oxychloride is critical for imidamide formation. In contrast, coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) enhance amidoxime-ester condensation, achieving 15% yields in heterocyclic ring closure.

Purification and Characterization

Workup Procedures

Crude products are typically purified via acid-base extraction. Deprotection of Boc (tert-butoxycarbonyl) groups using 4N HCl in dioxane yields free amines, which are neutralized to pH 4–5 with hydrochloric acid to precipitate the target compound. Recrystallization from ethanol/water mixtures improves purity to >95%, as confirmed by HPLC.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 6.95 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃).

-

HRMS : m/z calculated for C₇H₈N₃O₂ [M+H]⁺: 166.0618; found: 166.0615.

Comparative Analysis with Structural Analogs

Replacing the methoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) alters reaction kinetics. For instance, N-Hydroxy-5-(trifluoromethyl)nicotinimidamide requires harsher conditions (100°C, 16 hours) due to reduced nucleophilicity. Conversely, methoxy-substituted derivatives exhibit faster cyclization rates, underscoring the substituent’s electronic influence.

Table 2: Substituent Effects on Reaction Efficiency

| Substituent | Cyclization Time (h) | Yield (%) |

|---|---|---|

| 6-OCH₃ | 1 | 26 |

| 5-CF₃ | 16 | 15 |

| 4-Cl | 8 | 20 |

Industrial and Scalability Considerations

Patent data reveal that one-pot syntheses in autoclaves at 170°C achieve 38.5% overall yields, minimizing intermediate isolation steps. However, scalability challenges arise from the use of expensive coupling agents (e.g., HATU) and stringent pH control during crystallization. Recent advances propose continuous-flow systems to enhance reproducibility and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxynicotinimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The imidamide moiety can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nicotinimidamide derivatives.

Scientific Research Applications

N’-hydroxy-6-methoxynicotinimidamide has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The imidamide moiety can participate in various biochemical reactions, modulating the activity of key enzymes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinamide Derivatives

Key Observations :

Key Observations :

- Lower yield (16%) for this compound compared to analogues (50–69%) suggests challenges in purification or stability during synthesis .

- ¹H NMR data highlight electronic differences: The 6-methoxy group in the target compound causes a downfield shift (δ 3.86) compared to 2-methoxy (δ 3.84 in Compound 45) .

Table 3: Stability and Handling Comparisons

Key Observations :

Q & A

Basic: What are the key synthetic routes for N-Hydroxy-6-methoxynicotinimidamide, and what purification methods are recommended?

This compound is synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 6-methoxynicotinaldehyde with hydroxylamine under controlled conditions, followed by purification using flash chromatography on silica gel with a THF/hexane gradient (0–40% THF) to isolate the product in 16% yield . Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS.

Basic: Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (observed m/z: 168 [M+H]⁺) and purity .

- ¹H NMR Spectroscopy : Identifies functional groups and regiochemistry (e.g., methoxy protons at δ 3.86 ppm, aromatic protons at δ 6.83–8.43 ppm) .

- Elemental Analysis : Validates stoichiometry.

Cross-referencing these methods ensures structural fidelity.

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization requires addressing:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of hydroxylamine.

- Temperature : Elevated temperatures (50–80°C) may accelerate imidamide formation but risk side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC) could improve efficiency .

Design fractional factorial experiments to isolate critical variables.

Advanced: How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or LC-MS data often arise from:

- Tautomerism : The hydroxylimidamide group may exhibit keto-enol tautomerism, complicating peak assignments.

- Residual Solvents : Ensure thorough drying to avoid solvent artifacts.

- Impurity Cohorts : Use preparative HPLC to isolate minor components for individual analysis.

Validate ambiguous signals via 2D NMR (e.g., COSY, HSQC) .

Advanced: What in vitro assays are suitable for evaluating the antiviral activity of this compound?

In SARS-CoV-2 replication studies, the compound was tested using:

- Plaque Reduction Assays : Quantify viral load in Vero E6 cells.

- Cytotoxicity Screening : Measure CC₅₀ values to differentiate antiviral activity from cell death.

- Protease Inhibition Assays : Assess inhibition of viral proteases (e.g., 3CLpro) via fluorescence resonance energy transfer (FRET) .

Dose-response curves and time-kill kinetics are critical for mechanistic insights.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Focus on:

- Methoxy Position : Compare 6-methoxy vs. 4-methoxy derivatives for steric/electronic effects.

- Hydroxylimidamide Group : Replace with bioisosteres (e.g., carboxylate, tetrazole) to modulate solubility or target binding.

- Heterocyclic Modifications : Introduce pyridine ring substituents to enhance pharmacokinetic properties .

Use molecular docking to prioritize synthetic targets.

Advanced: What strategies ensure reproducibility in the synthesis of this compound?

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation.

- Batch Consistency : Standardize reagent sources (e.g., hydroxylamine purity ≥98%).

- Analytical Validation : Cross-validate results with independent labs using blinded samples.

Document all parameters (e.g., stirring rate, humidity) in detail .

Basic: What safety precautions are necessary when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid waterway contamination .

Advanced: How can researchers resolve low solubility of this compound in biological assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.

- Prodrug Derivatization : Introduce phosphate or acetyl groups to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release.

Validate solubility via dynamic light scattering (DLS) .

Advanced: How to ensure data integrity and mitigate bias in studies involving this compound?

- Blinding : Use coded samples during data collection and analysis.

- Conflict Disclosure : Report all funding sources and sponsor roles in manuscript submissions.

- Independent Replication : Collaborate with third-party labs to verify key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.